molecular formula C6H10N2 B1310543 1-Methylpyrrolidine-3-carbonitrile CAS No. 10603-50-6

1-Methylpyrrolidine-3-carbonitrile

Cat. No. B1310543
CAS RN: 10603-50-6
M. Wt: 110.16 g/mol
InChI Key: QXYSYYCPALRMRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is well-documented in the literature. For instance, the preparation of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides involves double fluorination of N-protected hydroxyproline, which could be analogous to methods that might be used for synthesizing 1-methylpyrrolidine-3-carbonitrile derivatives . Additionally, the one-pot synthesis of spiropyrrolidinyl indenoquinoxaline derivatives via 1,3-dipolar cycloaddition indicates the versatility of pyrrolidine synthesis in creating complex molecules with multiple pharmacophoric cores .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, as indicated by the X-ray diffraction analysis of various compounds . These analyses reveal the presence of hydrogen bonds and other intermolecular interactions that can influence the stability and reactivity of the compounds. The structure of 1-methylpyrrolidine-3-carbonitrile would likely exhibit similar interactions, affecting its chemical behavior.

Chemical Reactions Analysis

The reactivity of carbonitrile groups in the presence of different metal salts has been studied, showing the formation of solid complexes with various stereochemistries . This suggests that 1-methylpyrrolidine-3-carbonitrile could also participate in coordination chemistry, forming complexes with metal ions. Additionally, the synthesis of triazenes from 5-aminopyrazol-4-carbonitrile demonstrates the potential for carbonitrile groups to undergo coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and carbonitrile derivatives are influenced by their molecular structure. Spectroscopic studies, including FT-IR, NMR, and UV-vis absorption, provide insights into the functional groups present and their interactions . The nonlinear optical properties and electronic structure of these compounds have also been explored, indicating potential applications in solar cells and biochemistry . These studies suggest that 1-methylpyrrolidine-3-carbonitrile would have distinct spectroscopic signatures and possibly useful optical properties.

Scientific Research Applications

Synthesis of H3 Antagonist ABT-239

An efficient process for the synthesis of ABT-239, a potent H3 receptor antagonist, was achieved. The key step in this synthesis involved the use of 1-but-3-ynyl-2-(R)-methylpyrrolidine, highlighting the role of 1-methylpyrrolidine derivatives in pharmaceutical synthesis (Ku et al., 2006).

Study of Nonlinear Optical Properties

Research on 4-Methyl-3-nitropyridine-1-carbonitrile (a compound structurally related to 1-methylpyrrolidine-3-carbonitrile) demonstrated its potential in applications such as solar cells and biochemistry, owing to its electronic structure and nonlinear optical properties (Ragavan et al., 2017).

Molecular Structure Analysis

The molecular structure of 1-methylpyrrolidine-2,5-dione, closely related to 1-methylpyrrolidine-3-carbonitrile, was studied, revealing interactions of the carbonyl groups and establishing its dicarbonyl tautomer structure (Tenon et al., 2000).

Synthesis and Spectroscopic Analysis

Investigations into pyridine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involved novel protocols and X-ray analysis. This study contributes to understanding the structural and optical properties of compounds related to 1-methylpyrrolidine-3-carbonitrile (Jukić et al., 2010).

Chemical Transformations under Nucleophilic Conditions

The reactivity of 6-methylchromone-3-carbonitrile with nucleophilic reagents was explored, leading to the formation of diverse heterocyclic systems. This research provides insights into the reactivity of carbonitrile compounds and their potential applications (Ibrahim & El-Gohary, 2016).

Anodic Fluorination of Pyrrole Derivatives

The anodic fluorination of 2-cyano-1-methylpyrrole, a compound related to 1-methylpyrrolidine-3-carbonitrile, was investigated. This study contributes to the field of organic synthesis, particularly in the modification of pyrrole derivatives (Tajima et al., 2001).

Larvicidal and Antioxidant Activity of Derivatives

Research on dihydrophenanthroline-3-carbonitrile derivatives revealed their larvicidal and antioxidant potential. These findings underscore the biomedical applications of carbonitrile derivatives in public health (Bharathi et al., 2014).

Corrosion Inhibition and Adsorption Properties

Studies on heterocyclic derivatives, including pyrazole-4-carbonitrile, demonstrated their effectiveness in corrosion inhibition, highlighting the application of carbonitrile compounds in materials science (Hameed et al., 2020).

Photoinduced Electron Transfer

Investigations into the photoinduced electron transfer from N-methylpyrrolidine to ketones and radical addition to electron-deficient alkenes contribute to the understanding of reaction mechanisms in photochemistry (Hoffmann & Görner, 2004).

Pteridine Studies

Research on the synthesis of 4-aminopteridines via compounds like 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile sheds light on novel synthetic routes in medicinal chemistry (Albert & Ota, 1971).

Corrosion Inhibition Performance in HCl Solution

Pyranopyrazole derivatives, including pyrazole-5-carbonitrile, were studied for their corrosion inhibition performance, demonstrating the practical applications of carbonitrile compounds in industrial contexts (Yadav et al., 2016).

Anodic Cyanation of Pyrazoles

The electrooxidation of 1-methylpyrazole, a related compound, to produce various carbonitriles illustrates the versatility of electrochemical methods in organic synthesis (Yoshida et al., 1995).

Thermolysis in the Presence of Dipolarophiles

The thermolysis of 1-phthalimidoaziridine-2-carbonitriles, in the presence of dipolarophiles, leading to 1-phthalimidopyrrolidine derivatives, provides valuable insights into reaction mechanisms and stereochemistry (Kuznetsov et al., 2008).

Safety And Hazards

1-Methylpyrrolidine-3-carbonitrile is considered hazardous. It is harmful if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

1-methylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYSYYCPALRMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446294
Record name 1-methylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidine-3-carbonitrile

CAS RN

10603-50-6
Record name 1-Methyl-3-pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10603-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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